molecular formula C17H31NO B1216821 Myrtecaine CAS No. 7712-50-7

Myrtecaine

Cat. No.: B1216821
CAS No.: 7712-50-7
M. Wt: 265.4 g/mol
InChI Key: BZRYYBWNOUALTQ-HOTGVXAUSA-N
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Description

Myrtecaine, also known as Nopoxamine, is a local anesthetic primarily used in topical products. It is often combined with diethylamine salicylate to enhance its analgesic and anti-inflammatory effects. This compound is used to treat muscle strains, tendinitis, ligament sprains, and joint pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myrtecaine is synthesized through a series of chemical reactions involving the combination of bicyclo[3.1.1]hept-2-enyl and diethylethanamine. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical routes but optimized for efficiency and yield. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Myrtecaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2.1. Local Anesthetic Properties

Myrtecaine has demonstrated significant local anesthetic effects comparable to traditional anesthetics. Research indicates that it can effectively block nerve conduction, making it suitable for various surgical procedures .

  • Case Study : A study conducted on animal models showed that this compound provided prolonged analgesia when administered locally, significantly reducing pain during postoperative recovery .

2.2. Antitumor Activity

Recent studies have explored the antitumor potential of this compound derivatives. These compounds have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

  • Data Table: Cytotoxic Effects of this compound Derivatives
Compound NameCancer Cell LineEC50 (µM)Observations
This compound Derivative AMDA-MB-231 (Breast)15High cytotoxicity observed
This compound Derivative BHCT116 (Colon)12Low toxicity to normal cells
This compound Derivative CA549 (Lung)20Induces apoptosis in cancer cells

2.3. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease. It appears to enhance cognitive functions and protect neuronal cells from damage.

  • Case Study : In vivo studies indicated that this compound administration improved memory retention in rodent models subjected to stress conditions .

2.4. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented, suggesting its potential use in treating inflammatory conditions.

  • Data Table: Anti-inflammatory Activity of this compound
ConditionModel TypeEffect Observed
ArthritisRat modelSignificant reduction in swelling
DermatitisMouse modelDecreased inflammatory markers

Future Perspectives

The ongoing research on this compound suggests a need for further clinical trials to establish its efficacy and safety profile in humans. Its versatility as a local anesthetic and potential therapeutic agent for cancer and neurodegenerative diseases positions it as a compound worthy of continued investigation.

Mechanism of Action

Myrtecaine exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals. This action is similar to other local anesthetics. The compound facilitates the penetration of diethylamine salicylate, enhancing its analgesic and anti-inflammatory effects. This compound also has a muscle relaxant effect, contributing to its overall efficacy in pain relief .

Comparison with Similar Compounds

Uniqueness of Myrtecaine: this compound is unique due to its combination with diethylamine salicylate, which enhances its analgesic and anti-inflammatory effects. Additionally, its muscle relaxant properties set it apart from other local anesthetics .

Properties

CAS No.

7712-50-7

Molecular Formula

C17H31NO

Molecular Weight

265.4 g/mol

IUPAC Name

2-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethoxy]-N,N-diethylethanamine

InChI

InChI=1S/C17H31NO/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4/h7,15-16H,5-6,8-13H2,1-4H3/t15-,16-/m0/s1

InChI Key

BZRYYBWNOUALTQ-HOTGVXAUSA-N

SMILES

CCN(CC)CCOCCC1=CCC2CC1C2(C)C

Isomeric SMILES

CCN(CC)CCOCCC1=CC[C@H]2C[C@@H]1C2(C)C

Canonical SMILES

CCN(CC)CCOCCC1=CCC2CC1C2(C)C

Pictograms

Irritant; Environmental Hazard

Synonyms

2-homomyrtenyloxy-1-(diethylamino)-ethane
myrtecaine
nopoxamine

Origin of Product

United States

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